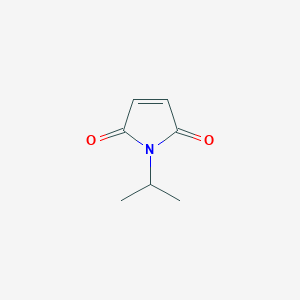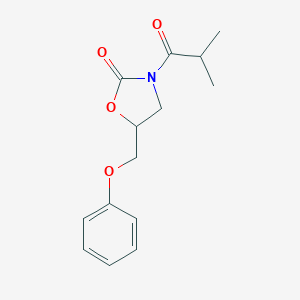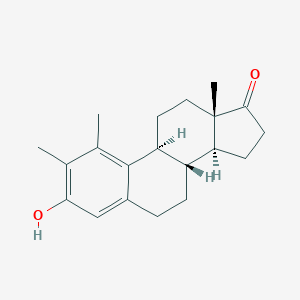![molecular formula C4H6 B087038 Bicyclo[1.1.0]butane CAS No. 157-33-5](/img/structure/B87038.png)
Bicyclo[1.1.0]butane
Übersicht
Beschreibung
Bicyclo[1.1.0]butane is a highly strained, small bicyclic hydrocarbon consisting of two cyclopropane rings fused through a common carbon-carbon bond. It is one of the most strained carbocycles known, with significant interest from chemists due to its unique structure and reactivity . The compound has been studied for over 50 years and has transitioned from a laboratory curiosity to a valuable synthetic building block .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclo[1.1.0]butane can be synthesized through various methods, including:
Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using carbenes or carbenoid reagents.
Bridgehead Functionalization: Recent advancements have enabled the palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes, allowing for late-stage diversification of the bridgehead position.
Industrial Production Methods: While industrial production methods are less common due to the compound’s high strain and reactivity, laboratory-scale synthesis remains the primary approach. Techniques such as directed metalation and cross-coupling have been developed to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[1.1.0]butane undergoes various reactions, including:
Strain-Release Reactions: These reactions involve the cleavage of the strained central bond, leading to the formation of cyclobutanes or other ring systems.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by photoredox catalysis.
Substitution Reactions: Nucleophilic and electrophilic substitutions are common, with reagents such as organolithium compounds and halides.
Common Reagents and Conditions:
Nucleophiles: Organolithium reagents, Grignard reagents.
Electrophiles: Halides, carbonyl compounds.
Catalysts: Palladium, rhodium, and other transition metals.
Major Products:
Cyclobutanes: Formed through strain-release reactions.
Functionalized Bicyclo[1.1.0]butanes: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bicyclo[1.1.0]butane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex ring systems.
Bioconjugation: Acts as a covalent warhead for bioconjugation, enabling selective modification of biomolecules.
Drug Discovery: Its unique structure and reactivity make it a valuable scaffold in medicinal chemistry.
Material Science: Employed in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[1.1.0]butane involves its high strain energy, which drives its reactivity. The compound’s central carbon-carbon bond is highly strained, making it susceptible to cleavage in strain-release reactions . This reactivity allows it to participate in various transformations, including cycloadditions and substitutions .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: Another highly strained bicyclic compound with a similar structure but different reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting unique chemical properties.
Uniqueness: this compound stands out due to its extreme strain and compact structure, making it one of the most reactive and versatile small ring systems in organic chemistry .
Eigenschaften
IUPAC Name |
bicyclo[1.1.0]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-2-4(1)3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASLVGACQUUOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166180 | |
| Record name | Bicyclo(1.1.0)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157-33-5 | |
| Record name | Bicyclo[1.1.0]butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(1.1.0)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BICYCLOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK26N2Z3VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
![1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B86977.png)



